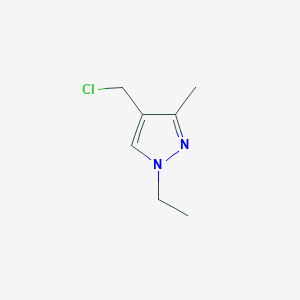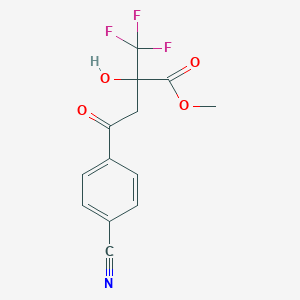
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride is an organic compound with the molecular formula C₆H₁₁FO₃S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This method features mild reaction conditions and uses readily available reagents . Another approach involves the use of fluorosulfonyl radicals, which provides a concise and efficient method for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides typically involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF₂). This method can be enhanced with phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride undergoes various types of reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions are sulfonyl derivatives, which can be further utilized in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex molecules.
Chemical Biology: Due to its stability and reactivity, it is used in the development of covalent probes for targeting specific amino acids or proteins.
Pharmaceuticals: It is involved in the synthesis of protease inhibitors and other bioactive molecules.
Materials Science: It is used in the development of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This interaction can lead to the inactivation of enzymes or the modification of proteins, making it useful in chemical biology and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethenesulfonyl Fluoride
- 1-Bromoethene-1-sulfonyl Fluoride
- Sulfuryl Fluoride
Uniqueness
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in applications where selective covalent interactions are required .
Eigenschaften
Molekularformel |
C6H11FO3S |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(hydroxymethyl)cyclopentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO3S/c7-11(9,10)6(5-8)3-1-2-4-6/h8H,1-5H2 |
InChI-Schlüssel |
ZNJLUXKBTPRTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CO)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


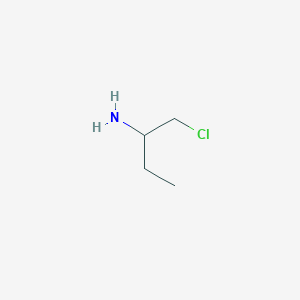
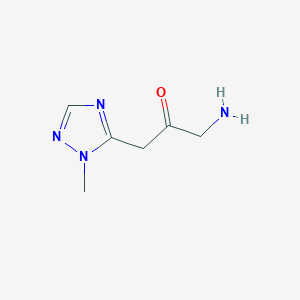
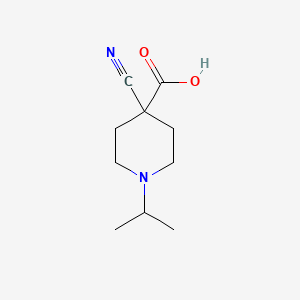
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)
